

Application Notes and Protocols for YKAs3003 in Gram-Positive Bacteria Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YKAs3003

Cat. No.: B611888

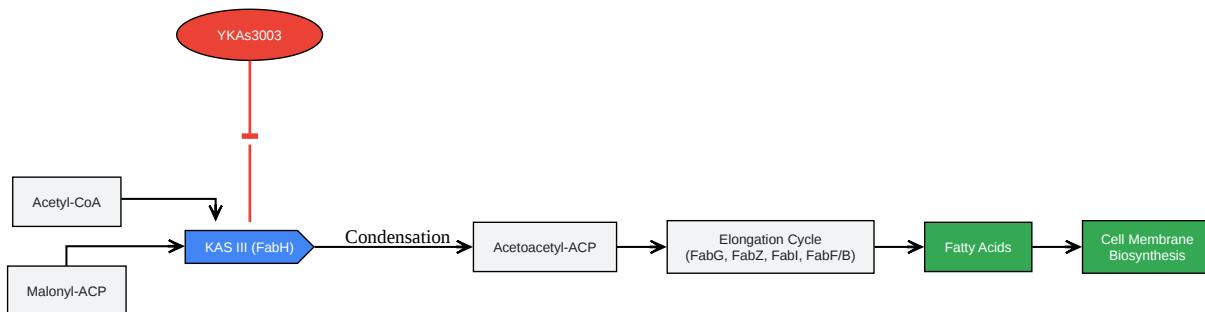
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKAs3003 is a novel antimicrobial compound identified as a potent inhibitor of β -ketoacyl-acyl carrier protein synthase III (KAS III), also known as FabH. This enzyme catalyzes the initial condensation step in the type II fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival. The FAS-II pathway is responsible for producing the fatty acids necessary for building and maintaining cell membranes. As the FAS-II pathway in bacteria is distinct from the type I pathway found in mammals, it represents a promising target for the development of new antibacterial agents. **YKAs3003**, with the IUPAC name 4-Cyclohexyliminomethyl-benzene-1,3-diol and CAS number 329180-48-5, has demonstrated inhibitory activity against a variety of bacteria, including clinically relevant gram-positive strains.

These application notes provide a summary of the known activity of **YKAs3003** against gram-positive bacteria, a detailed protocol for determining its minimum inhibitory concentration (MIC), and a visualization of its mechanism of action.


Data Presentation

The antimicrobial activity of **YKAs3003** against several gram-positive bacteria has been evaluated. The reported Minimum Inhibitory Concentration (MIC) values indicate its potential as a broad-spectrum antimicrobial agent against these pathogens.

Gram-Positive Bacterial Strain	YKAs3003 MIC (μ g/mL)	Reference
Staphylococcus aureus	128-256	[1]
Methicillin-Resistant Staphylococcus aureus (MRSA)	128-256	[1]
Enterococcus faecalis	128-256	[1]

Signaling Pathway Inhibition

YKAs3003 targets and inhibits the β -ketoacyl-acyl carrier protein synthase III (KAS III or FabH), a crucial enzyme at the initiation of the bacterial fatty acid synthesis (FAS-II) pathway. This pathway is responsible for the de novo synthesis of fatty acids, which are essential components of bacterial cell membranes. By inhibiting KAS III, **YKAs3003** effectively blocks the entire FAS-II pathway, leading to the cessation of fatty acid production and ultimately bacterial death.

[Click to download full resolution via product page](#)

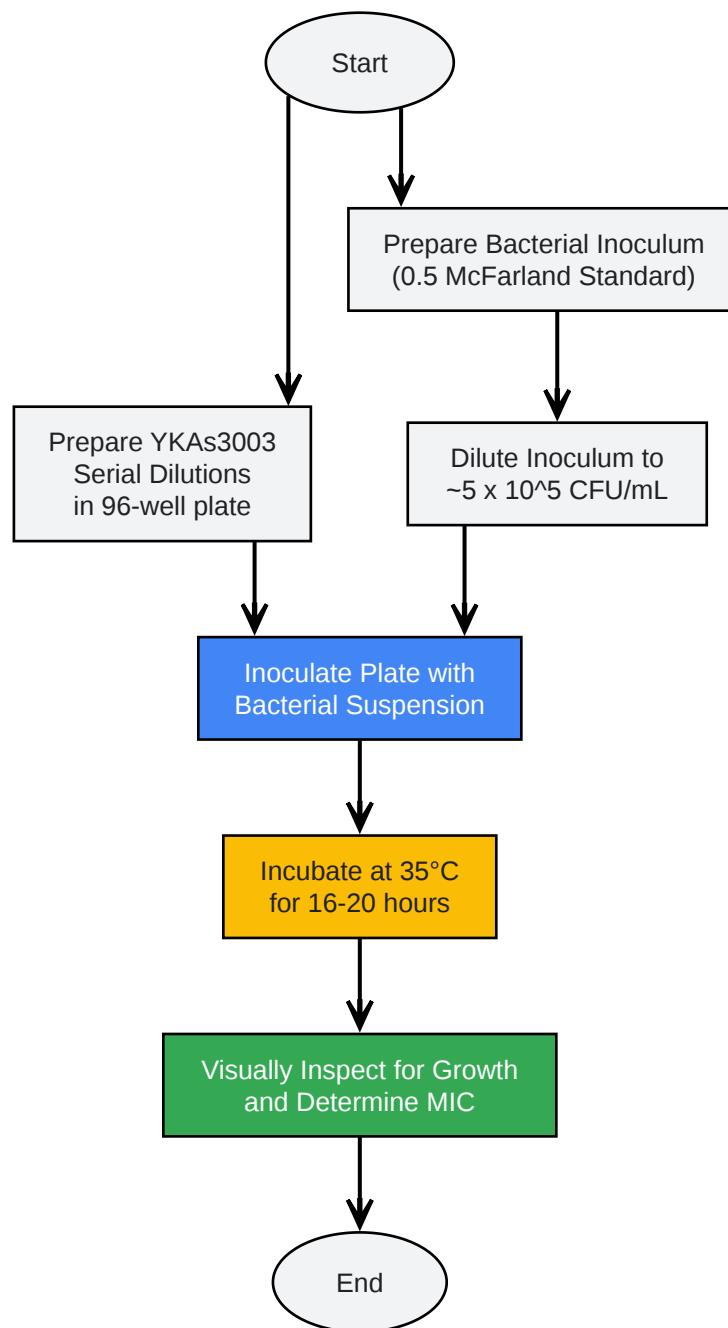
Inhibition of the bacterial FAS-II pathway by **YKAs3003**.

Experimental Protocols

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of **YKAs3003** against gram-positive bacteria using the broth microdilution method. This is a standardized and widely accepted technique for assessing the in vitro activity of antimicrobial agents.

Principle:

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a specified incubation period.


Materials and Reagents:

- **YKAs3003** (stock solution of known concentration)
- Gram-positive bacterial strains (e.g., *Staphylococcus aureus* ATCC 29213, MRSA, *Enterococcus faecalis* ATCC 29212)
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates (U- or flat-bottom)
- Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
- 0.5 McFarland turbidity standard
- Spectrophotometer (optional)
- Incubator (35°C ± 2°C)
- Micropipettes and sterile tips

Step-by-Step Protocol:

- Preparation of **YKAs3003** Dilutions: a. Prepare a stock solution of **YKAs3003** in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the **YKAs3003** stock solution in CAMHB directly in the 96-well microtiter plate. The typical final volume in each well before adding the bacterial inoculum is 50 μ L or 100 μ L, depending on the desired final volume. The concentration range should span the expected MIC (e.g., from 512 μ g/mL down to 0.5 μ g/mL). c. Include a positive control well (CAMHB with no **YKAs3003**) and a negative control well (CAMHB only, no bacteria) for each bacterial strain tested.
- Preparation of Bacterial Inoculum: a. From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ Colony Forming Units (CFU)/mL. A spectrophotometer can be used to verify the turbidity at 625 nm (absorbance of 0.08-0.13). d. Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Inoculation of Microtiter Plates: a. Add the appropriate volume of the diluted bacterial inoculum to each well containing the **YKAs3003** dilutions and the positive control well. For example, if your drug dilutions are in 50 μ L, add 50 μ L of the inoculum to achieve a final volume of 100 μ L. b. Do not add bacteria to the negative control (sterility) wells.
- Incubation: a. Cover the microtiter plates with a lid to prevent evaporation. b. Incubate the plates in ambient air at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours.
- Reading and Interpretation of Results: a. After incubation, visually inspect the wells for bacterial growth, which is indicated by turbidity or the presence of a bacterial pellet at the bottom of the well. A reading mirror can aid in visualization. b. The MIC is the lowest concentration of **YKAs3003** at which there is no visible growth. c. The positive control well should show clear evidence of growth, and the negative control well should remain clear. If these controls are not as expected, the results are invalid.

Experimental Workflow Visualization:

[Click to download full resolution via product page](#)Workflow for MIC determination of **YKAs3003**.**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cgospace.cgiar.org [cgospace.cgiar.org]
- To cite this document: BenchChem. [Application Notes and Protocols for YKAs3003 in Gram-Positive Bacteria Studies]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b611888#using-ykas3003-in-gram-positive-bacteria-studies>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com